ICG-001 - 847591-62-2

ICG-001

Catalog Number: EVT-3167031
CAS Number: 847591-62-2
Molecular Formula: C33H32N4O4
Molecular Weight: 548.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(6S,9aS)-6-[(4-hydroxyphenyl)methyl]-8-(1-naphthalenylmethyl)-4,7-dioxo-N-(phenylmethyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide is a peptide.
Future Directions
  • Optimization: Developing more potent and bioavailable derivatives of ICG-001 for improved therapeutic efficacy. []
  • Mechanism Elucidation: Investigating the precise molecular mechanisms underlying the Wnt-independent effects of ICG-001 observed in certain contexts. []
  • Combination Therapies: Exploring the potential of ICG-001 in combination with other therapeutic agents, such as chemotherapy, immunotherapy, or radiation therapy, for enhanced treatment outcomes. [, ]
Source and Classification

ICG-001 was originally developed in the context of studying Wnt signaling pathways, which are crucial for regulating cell proliferation and differentiation. It is classified under small molecule inhibitors and is primarily utilized in cancer research, particularly for tumors characterized by dysregulated Wnt/β-catenin signaling.

Synthesis Analysis

The synthesis of ICG-001 involves several chemical reactions that allow for the formation of its active structure. The compound can be synthesized through a multi-step process that typically includes:

  1. Formation of the Core Structure: Initial steps often involve the creation of a substituted phenyl ring, which serves as the core structure.
  2. Introduction of Functional Groups: Various functional groups are introduced to enhance the binding affinity to β-catenin and CREB-binding protein.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Specific synthetic routes may vary, but they generally aim to optimize yield and purity while minimizing by-products.

Molecular Structure Analysis

The molecular structure of ICG-001 is characterized by its unique arrangement of atoms that facilitates its interaction with β-catenin and CREB-binding protein. Key features include:

  • Molecular Formula: C₁₄H₁₃ClN₂O
  • Molecular Weight: 260.73 g/mol
  • Structural Characteristics: The compound contains a chlorinated aromatic ring, which contributes to its hydrophobic properties, enhancing membrane permeability.

The structural analysis indicates that ICG-001's binding site is critical for its function as an inhibitor, allowing it to disrupt the β-catenin/CREB-binding protein complex effectively.

Chemical Reactions Analysis

ICG-001 undergoes several chemical reactions within biological systems:

  1. Binding Interactions: Upon administration, ICG-001 binds to β-catenin, preventing its interaction with CREB-binding protein, which is essential for Wnt signaling.
  2. Cell Cycle Regulation: Studies have shown that ICG-001 induces cell cycle arrest in various cancer cell lines by modulating the expression of cyclins and other cell cycle regulators.
  3. Apoptotic Pathways: The compound has been observed to influence apoptotic pathways, enhancing sensitivity to chemotherapeutic agents in certain cancer types.

These reactions are critical for understanding how ICG-001 exerts its therapeutic effects.

Mechanism of Action

The mechanism of action of ICG-001 primarily involves the inhibition of the β-catenin/CREB-binding protein interaction, leading to several downstream effects:

  1. Inhibition of Transcriptional Activity: By disrupting this interaction, ICG-001 inhibits Wnt target gene expression, including key oncogenes involved in cell proliferation.
  2. Cell Cycle Arrest: ICG-001 has been shown to induce G1 phase arrest in various cancer cell lines by upregulating cyclin-dependent kinase inhibitors such as p21WAF1.
  3. Enhanced Apoptosis: The compound promotes apoptosis through caspase-dependent pathways, particularly in contexts where β-catenin signaling contributes to chemoresistance.

These mechanisms highlight the potential of ICG-001 as a therapeutic agent in cancers driven by aberrant Wnt signaling.

Physical and Chemical Properties Analysis

ICG-001 exhibits several physical and chemical properties relevant for its application:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: Demonstrated effective bioavailability in preclinical models, making it suitable for further development.

Understanding these properties is essential for optimizing formulation and delivery methods in therapeutic applications.

Applications

ICG-001 has a range of scientific applications, particularly in cancer research:

  1. Therapeutic Potential: It has shown efficacy against several cancer types, including multiple myeloma, osteosarcoma, and endometrial cancer.
  2. Combination Therapy: Enhances the cytotoxic effects of conventional chemotherapeutics like doxorubicin and melphalan, overcoming drug resistance.
  3. Research Tool: Used extensively in studies investigating Wnt signaling pathways and their role in tumorigenesis.

Properties

CAS Number

847591-62-2

Product Name

ICG-001

IUPAC Name

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide

Molecular Formula

C33H32N4O4

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1

InChI Key

HQWTUOLCGKIECB-XZWHSSHBSA-N

SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6

Synonyms

ICG 001
ICG-001
ICG001
PRI-724

Canonical SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6

Isomeric SMILES

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.